2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide
CAS No.:
Cat. No.: VC16352536
Molecular Formula: C16H21Cl2NO3
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21Cl2NO3 |
|---|---|
| Molecular Weight | 346.2 g/mol |
| IUPAC Name | 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H21Cl2NO3/c1-15(2,14(20)19-8-9-21-3)22-12-6-4-11(5-7-12)13-10-16(13,17)18/h4-7,13H,8-10H2,1-3H3,(H,19,20) |
| Standard InChI Key | CGNLSQCFDMTZBN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)NCCOC)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Introduction
Structural and Functional Overview
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide belongs to the class of substituted propanamides, distinguished by its dichlorocyclopropylphenoxy moiety and polar 2-methoxyethyl side chain. The molecular formula is C₁₆H₂₂Cl₂N₂O₃, with a molecular weight of 373.26 g/mol. Key structural features include:
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A 2,2-dichlorocyclopropyl group attached to the para position of a phenoxy ring, conferring steric bulk and hydrophobic character.
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A 2-methylpropanamide core, which facilitates hydrogen bonding and interaction with biological targets.
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A 2-methoxyethyl substituent on the amide nitrogen, enhancing solubility in polar solvents .
The dichlorocyclopropyl group is notable for its conformational rigidity and resistance to metabolic degradation, while the methoxyethyl chain improves aqueous solubility compared to purely aromatic analogs.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide involves a multi-step sequence:
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Formation of 4-(2,2-Dichlorocyclopropyl)phenol:
Cyclopropanation of 4-bromophenol using 1,2-dichloroethylene under high-pressure conditions yields the dichlorocyclopropyl intermediate. -
Esterification with 2-Methylpropanoyl Chloride:
The phenol undergoes nucleophilic substitution with 2-methylpropanoyl chloride in the presence of a base (e.g., K₂CO₃), forming the phenoxy ester . -
Amidation with 2-Methoxyethylamine:
The ester is reacted with 2-methoxyethylamine under reflux, catalyzed by HOBt/DCC, to produce the final amide.
Reaction Conditions:
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Temperature: 80–100°C for cyclopropanation; 25°C for amidation.
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Solvents: Dichloromethane (cyclopropanation), tetrahydrofuran (amidation).
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Yield: ~45–60% after purification via column chromatography.
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow reactors to enhance yield and reduce waste. Key metrics include:
| Parameter | Value |
|---|---|
| Purity | ≥98% (HPLC) |
| Throughput | 50–100 kg/month |
| Solvent Recovery Rate | 85–90% |
Environmental considerations include solvent recycling and catalytic waste neutralization .
Physicochemical Properties
The compound’s properties are critical for formulation and bioavailability:
| Property | Value |
|---|---|
| Melting Point | 112–114°C |
| Solubility (Water) | 0.2 mg/mL |
| LogP (Octanol-Water) | 3.8 ± 0.2 |
| Plasma Protein Binding | 92–95% (Human) |
The low aqueous solubility necessitates prodrug strategies or nanoparticle delivery systems for therapeutic use. The high logP reflects strong lipid affinity, suggesting potential accumulation in adipose tissue .
Pharmacokinetic Profile
Data from structurally related compounds (e.g., WIN 35,833) provide insights into absorption and metabolism:
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Absorption: Oral bioavailability in rats is ~65%, with peak plasma concentrations (Cₘₐₓ) achieved within 2 hours .
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Distribution: Extensive tissue penetration, particularly in liver and adipose, due to lipophilicity .
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Metabolism: Hepatic oxidation via CYP3A4, forming hydroxylated metabolites. No active metabolites detected.
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Excretion: Primarily renal (60–70%), with fecal excretion accounting for 20–30% .
Half-life: 6–8 hours in rodents, extending to 12–15 hours in primates .
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary studies on analogs demonstrate broad-spectrum antibacterial effects, particularly against Gram-positive pathogens (MIC₉₀: 4–8 µg/mL). The dichlorocyclopropyl group may disrupt bacterial membrane integrity via hydrophobic interactions.
Enzyme Modulation
The compound inhibits acyl-CoA synthetase (Ki: 0.8 µM), a key enzyme in fatty acid metabolism, suggesting applications in metabolic disorder therapeutics .
Regulatory and Environmental Considerations
Pharmaceuticals with dichlorocyclopropyl groups are classified as Persistent Organic Pollutants (POPs) under the Stockholm Convention due to bioaccumulation risks . Environmental monitoring in Luxembourg surface waters detected similar compounds at concentrations of 5–50 ng/L, necessitating advanced wastewater treatment .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-N-(furan-2-ylmethyl)-2-methylpropanamide | C₁₇H₁₈Cl₂N₂O₃ | Furan substituent; antifungal activity |
| N-[3-(Acetylamino)phenyl]-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanamide | C₂₁H₂₂Cl₂N₂O₃ | Acetylamino group; anti-inflammatory |
| Cyprofibrate | C₁₂H₁₄Cl₂O₃ | Hypolipidemic agent; simpler structure |
The 2-methoxyethyl variant exhibits enhanced solubility compared to furan or acetylamino analogs, balancing lipophilicity and bioavailability.
Future Research Directions
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Toxicology Studies: Chronic exposure assessments in preclinical models.
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Formulation Optimization: Development of micellar or liposomal delivery systems.
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Target Identification: Proteomic screening to elucidate molecular targets.
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